3-[Ethoxy(dimethyl)silyl]propane-1-thiol
Description
3-[Ethoxy(dimethyl)silyl]propane-1-thiol is a silane-based compound featuring a silicon atom bonded to two methyl groups, one ethoxy group, and a propane-1-thiol chain. Its molecular formula is C₇H₁₈OSSi, with the structure (CH₃)₂(EtO)Si–CH₂CH₂CH₂SH. This compound combines the reactivity of a terminal thiol (–SH) group with the hydrolyzable ethoxysilyl moiety, making it a candidate for applications in polymer coupling, adhesion promotion, and surface modification.
The ethoxy group on silicon influences hydrolysis kinetics, offering a balance between stability and reactivity compared to shorter alkoxy chains like methoxy. The thiol group enables covalent bonding to metal oxides or fillers, critical in elastomer reinforcement and composite materials .
Properties
CAS No. |
141137-15-7 |
|---|---|
Molecular Formula |
C7H18OSSi |
Molecular Weight |
178.37 g/mol |
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propane-1-thiol |
InChI |
InChI=1S/C7H18OSSi/c1-4-8-10(2,3)7-5-6-9/h9H,4-7H2,1-3H3 |
InChI Key |
FMRSVUHIKQTOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-[Ethoxy(dimethyl)silyl]propane-1-thiol and structurally related mercaptosilanes:
Key Comparative Insights:
Substituent Effects on Reactivity :
- Ethoxy vs. Methoxy : The ethoxy group in the target compound is bulkier than methoxy, reducing hydrolysis rate compared to methoxy-substituted analogs (e.g., 3-[Methoxy(dimethyl)silyl]propane-1-thiol). Slower hydrolysis may enhance shelf life but delay curing in applications like rubber composites .
- Trimethoxysilyl Analogs : Compounds like 3-(Trimethoxysilyl)-1-propanethiol hydrolyze rapidly due to three methoxy groups, making them highly reactive but less stable in storage .
Thiol Functionality :
All compounds share a terminal –SH group, enabling disulfide bonding or metal-sulfur interactions. However, steric effects from larger silyl groups (e.g., disiloxane in ) may reduce thiol accessibility .
Applications :
- The dimethoxy-methyl variant (C₆H₁₆O₂SSi) is widely used in elastomers due to balanced reactivity and adhesion performance .
- The disiloxane derivative (C₁₀H₂₆OS₂Si₂) is suited for high-temperature or crosslinked polymer systems due to its stable siloxane backbone .
Physical Properties :
- Higher molecular weight correlates with increased boiling points and density. For example, the disiloxane derivative has a predicted boiling point of 282.7°C vs. <250°C for simpler silanes .
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